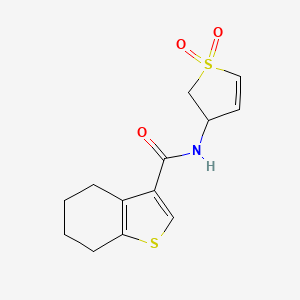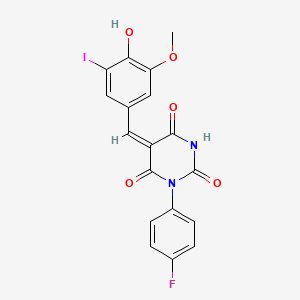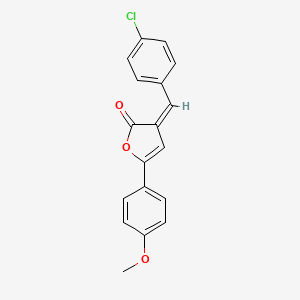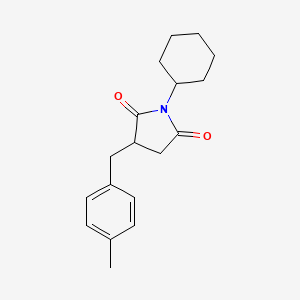![molecular formula C19H18N2O4 B3902785 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B3902785.png)
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone
Vue d'ensemble
Description
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone, also known as ENADINE, is a synthetic compound that has been studied for its potential use in various scientific and medical applications.
Applications De Recherche Scientifique
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone has been studied for its potential use in various scientific and medical applications. One area of research has focused on its potential as an anti-cancer agent. Studies have shown that 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for use in cancer therapy.
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone exerts its effects through the inhibition of various enzymes and signaling pathways. One of the main targets of 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone is the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone can induce DNA damage and apoptosis in cancer cells.
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone also inhibits the activation of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. By inhibiting NF-κB, 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone can reduce inflammation and the associated tissue damage.
Biochemical and Physiological Effects:
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone can induce DNA damage and apoptosis, leading to cell death. Inflammatory cells, 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone can inhibit the production of pro-inflammatory cytokines, reducing inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone is its potential use as an anti-cancer and anti-inflammatory agent. However, there are also limitations to its use in lab experiments. 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone is a synthetic compound and may not accurately reflect the effects of natural compounds in the body. Additionally, further studies are needed to determine the optimal dosage and administration of 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone.
Orientations Futures
There are a number of potential future directions for research on 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on the development of 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone derivatives with improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosage and administration of 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone for use in cancer therapy and inflammatory diseases.
Propriétés
IUPAC Name |
(2Z)-2-[(4-ethoxy-2-nitroanilino)methylidene]-3,4-dihydronaphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-25-15-9-10-17(18(11-15)21(23)24)20-12-14-8-7-13-5-3-4-6-16(13)19(14)22/h3-6,9-12,20H,2,7-8H2,1H3/b14-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REENWROEVKLKKZ-OWBHPGMISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC=C2CCC3=CC=CC=C3C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)N/C=C\2/CCC3=CC=CC=C3C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![dimethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B3902711.png)

![3-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B3902727.png)


![ethyl 2-(2,5-dimethoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3902743.png)




![2-chloro-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3902770.png)
![3-chloro-N-(2-(4-methoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3902776.png)
![1-{1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3902790.png)